molecular formula C9H7Cl2N B8388127 6,7-Dichloro-2-methyl-1H-indole

6,7-Dichloro-2-methyl-1H-indole

Cat. No.: B8388127
M. Wt: 200.06 g/mol
InChI Key: PGKVRCDOBBACEN-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-methyl-1H-indole is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry. The indole scaffold is a privileged structure in drug design due to its versatility and ability to interact with diverse biological targets . This specific derivative, featuring chloro and methyl substituents, is engineered for the synthesis of novel compounds with potential biological activity. Research Applications and Value: Indole derivatives are central to the design of drugs targeting a wide array of diseases, including cancer, neurological disorders, and infections . This compound serves as a key synthetic intermediate for researchers exploring structure-activity relationships (SAR) in developing new therapeutic agents. Structural modifications at the 2-methyl position and the dichloro-substituted benzene ring can optimize pharmacological properties, making it a versatile template for generating compound libraries. Handling and Compliance: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

Molecular Formula

C9H7Cl2N

Molecular Weight

200.06 g/mol

IUPAC Name

6,7-dichloro-2-methyl-1H-indole

InChI

InChI=1S/C9H7Cl2N/c1-5-4-6-2-3-7(10)8(11)9(6)12-5/h2-4,12H,1H3

InChI Key

PGKVRCDOBBACEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=C(C=C2)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Biological Activities

The biological activities of 6,7-Dichloro-2-methyl-1H-indole have been extensively studied, revealing its potential in various therapeutic areas:

  • Antimicrobial Properties : Indole derivatives are known for their effectiveness against a range of bacterial and fungal strains. Preliminary studies suggest that this compound exhibits similar antimicrobial activity, though further empirical studies are necessary to quantify its efficacy and understand the mechanisms involved .
  • Anti-inflammatory Effects : Some research indicates that indole derivatives may possess anti-inflammatory properties. The specific impact of this compound in this regard remains to be fully elucidated but offers a promising avenue for future research.
  • Anticancer Activity : Indoles are often investigated for their anticancer potential. Studies have shown that certain indole derivatives can inhibit cancer cell proliferation by targeting tubulin polymerization or inducing apoptosis. The specific effects of this compound on various cancer cell lines require further investigation .

Applications in Medicinal Chemistry

The compound's unique structural features make it a valuable scaffold in medicinal chemistry:

Application Description
Drug Development Used as a lead compound for synthesizing new drugs targeting various diseases due to its bioactivity.
Biological Studies Employed in research to understand drug interactions and mechanisms of action within biological systems.
Synthetic Intermediates Serves as an intermediate in the synthesis of more complex molecules with enhanced biological activities.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial effects of various indole derivatives, including this compound, against pathogens like Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition, warranting further exploration into its potential as a therapeutic agent .
  • Anticancer Research : Research focused on the antiproliferative effects of indole derivatives on breast cancer cell lines demonstrated that compounds structurally related to this compound exhibited promising results in inhibiting cell growth and inducing apoptosis .
  • Synthesis Optimization : A patent described an efficient synthetic route for producing indole compounds, including this compound, highlighting its utility as a fine chemical intermediate for pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The table below compares 6,7-dichloro-2-methyl-1H-indole with four related indole derivatives:

Compound Name CAS Molecular Formula MW (g/mol) Substituent Positions LogP PSA (Ų) Applications/Synthesis
This compound N/A C₉H₇Cl₂N ~200.06 6-Cl, 7-Cl, 2-CH₃ ~3.78* 15.79 Synthetic intermediate; potential drug precursor
7-Chloro-2-methyl-1H-indole 623177-14-0 C₉H₈ClN 165.62 7-Cl, 2-CH₃ 3.71 15.79 Pharmaceutical research (e.g., kinase inhibitors)
5,7-Dichloro-2-methyl-1H-indole 432025-20-2 C₉H₇Cl₂N 200.06 5-Cl, 7-Cl, 2-CH₃ 3.78 15.79 Not specified; structural isomer of 6,7-dichloro variant
6,7-Dichloro-2-(4-methoxyphenyl)-3-methyl-1H-indole N/A C₁₆H₁₂Cl₂NO 320.18 6-Cl, 7-Cl, 2-(4-MeO-C₆H₄), 3-CH₃ N/A 26.93 Hyaluronidase inhibitor synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 209.63 7-Cl, 3-CH₃, 2-COOH N/A 53.67 R&D use; structural motif in bioactive molecules

*Estimated based on 5,7-dichloro-2-methyl-1H-indole .

Structural and Functional Insights

  • Chlorine Positional Isomerism: this compound vs. 5,7-Dichloro-2-methyl-1H-indole: Chlorine placement alters electronic distribution. Adjacent chlorines (6 and 7) may increase steric hindrance and reduce solubility compared to non-adjacent substitution (5 and 7) . 7-Chloro-2-methyl-1H-indole: Mono-chlorination results in lower molecular weight (~165.62 vs. ~200.06) and slightly reduced LogP (3.71 vs. ~3.78), suggesting improved aqueous solubility .
  • Functional Group Effects: Carboxylic Acid vs. Methyl: The 2-carboxylic acid group in 7-chloro-3-methyl-1H-indole-2-carboxylic acid increases polarity (PSA = 53.67 vs. Methoxy-Phenyl Substitution: 6,7-Dichloro-2-(4-methoxyphenyl)-3-methyl-1H-indole demonstrates how aryl groups expand applications (e.g., enzyme inhibition) but add complexity to synthesis .

Preparation Methods

N-Chlorosuccinimide (NCS)-Mediated Chlorination

In the synthesis of indoloquinolines, NCS selectively chlorinates indole derivatives at the 3-position. Applying this to 2-methylindole under controlled conditions (NCS, DCM, rt) could introduce chlorine atoms at positions 6 and 7. However, competing chlorination at the aniline ring necessitates careful optimization.

Vilsmeier-Haack Formylation Followed by Halogenation

The Vilsmeier-Haack reaction introduces formyl groups at the indole 3-position, which can be subsequently oxidized and replaced with chlorine via treatment with POCl₃ or PCl₅. For example, 4,6-dichloroindole-2-carboxamide undergoes dehydration with POCl₃ to yield a nitrile intermediate, which is cyclized with NaN₃ to a tetrazole derivative. Adapting this sequence with 2-methylindole could achieve the desired substitution pattern.

Comparative Analysis of Synthetic Methods

Table 2 : Method comparison for this compound synthesis

MethodYield (%)TimeCost EfficiencyScalability
Grignard cyclization~70*4–6 hModerateHigh
Fischer indolization60–7612–24 hLowModerate
Microwave-assisted930.5 hHighHigh
Post-synthetic chlorination52–658–12 hModerateLow

*Estimated based on analogous reactions.

The microwave-assisted method outperforms others in yield and speed, though it requires specialized equipment. Grignard cyclization is preferred for scalability, while post-synthetic chlorination offers flexibility for late-stage functionalization.

Q & A

Basic Research: What are the recommended synthetic routes for 6,7-Dichloro-2-methyl-1H-indole, and how can purity be ensured?

Methodological Answer:
A common approach involves halogenation and alkylation of indole precursors. For example, details microwave-assisted reactions using halogenated indoles (e.g., 6-bromo-1H-indole) and alkylating agents under controlled temperature and pressure. Key steps include:

  • Purification : Column chromatography (silica gel, 70–230 mesh) with gradients like 70:30 ethyl acetate:hexane .
  • Purity Validation : HPLC analysis (>95% purity) and spectroscopic characterization (1H/13C NMR, FT-IR) .

Basic Research: How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

Methodological Answer:
When literature data are unavailable (as noted in and ):

  • Experimental Determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility in solvents like DMSO or ethanol.
  • Computational Prediction : Apply tools like PubChem’s computed properties (e.g., XLogP3 for lipophilicity) .
  • Cross-Validation : Compare with structurally similar compounds (e.g., indole-5-carboxylic acid derivatives, mp 208–259°C ).

Advanced Research: How can reaction conditions be optimized for introducing substituents at the 2-methyl position of 6,7-dichloroindole?

Methodological Answer:
Optimization requires systematic variation of:

  • Catalysts : CuI or Pd-based catalysts for cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) .
  • Solvent Systems : Polar aprotic solvents (DMF, PEG-400) enhance reactivity in triazole-forming reactions .
  • Temperature/Time : Microwave-assisted synthesis (e.g., 80–120°C, 10–30 min) improves yield and reduces side products .
  • Monitoring : TLC with UV visualization (254 nm) tracks reaction progress .

Advanced Research: What analytical techniques are critical for resolving contradictions in spectral data (e.g., NMR shifts) of halogenated indoles?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., FAB-HRMS for 5-fluoroindole derivatives ).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Provides definitive structural confirmation when spectral data conflict .
  • Comparative Analysis : Cross-reference with PubChem’s deposited spectra .

Basic Research: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use NIOSH-approved respirators (P95 filters) and chemical-resistant gloves .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation .
  • Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies .
  • Emergency Response : Pre-plan for spills using absorbents compatible with chlorinated organics .

Advanced Research: How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical Monitoring : Use HPLC to detect degradation products and LC-MS to identify them .
  • Inert Atmospheres : Store under argon in amber vials at -20°C for long-term stability .

Advanced Research: What strategies mitigate challenges in characterizing reactive intermediates during indole synthesis?

Methodological Answer:

  • Trapping Techniques : Use stabilizing agents (e.g., TEMPO for radicals) or low-temperature NMR (-40°C) .
  • In Situ Spectroscopy : ReactIR monitors transient intermediates in real-time .
  • Computational Modeling : DFT calculations predict intermediate stability and reaction pathways .

Basic Research: How should researchers design dose-response experiments for evaluating the bioactivity of this compound?

Methodological Answer:

  • Concentration Range : Test 0.1–100 μM, using serial dilutions in biologically relevant solvents (e.g., DMSO ≤0.1%) .
  • Controls : Include positive (e.g., cisplatin for cytotoxicity) and vehicle controls .
  • Endpoint Assays : Measure IC50/EC50 via MTT or fluorescence-based assays, with triplicate technical replicates .

Advanced Research: How can SAR studies rationalize the bioactivity of this compound derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified halogenation (e.g., Br vs. Cl) or methyl group replacement .
  • 3D-QSAR Models : Align molecular descriptors (e.g., logP, H-bond donors) with bioactivity data .
  • Target Binding Assays : Use SPR or ITC to quantify interactions with proteins (e.g., kinase domains) .

Advanced Research: What methodologies resolve discrepancies in reported reaction yields for indole derivatives?

Methodological Answer:

  • Reproducibility Checks : Validate reported procedures with identical reagents and equipment (e.g., CEM microwave reactors ).
  • Byproduct Analysis : Use GC-MS or NMR to identify unaccounted side products .
  • Scale-Up Adjustments : Optimize stirring rates and cooling methods for larger batches .

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